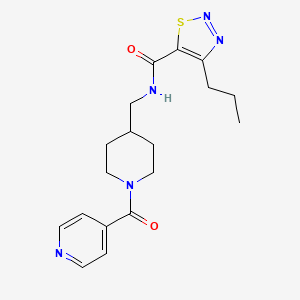
N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized for their diverse biological activities . The synthesis of these compounds often involves the creation of an indole scaffold, which is a common structure in many bioactive aromatic compounds .Molecular Structure Analysis
The molecular structure of this compound likely includes an indole nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, our compound could potentially be explored for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory Properties
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities, which suggest that our compound may also possess these properties . Research could focus on the compound’s potential to modulate inflammatory pathways, offering insights into new treatments for chronic inflammatory diseases.
Anticancer Potential
The structural framework of indole is present in many synthetic drug molecules with anticancer activity. The compound could be investigated for its ability to inhibit the growth of cancer cells, possibly leading to the development of novel anticancer therapies .
Antimicrobial Efficacy
Indole derivatives are known to have antimicrobial effects. This opens up the possibility for the compound to be used in the study of new antimicrobial agents, which could be particularly valuable in the fight against antibiotic-resistant bacteria .
Antitubercular Activity
Compounds derived from pyridine and indole have been investigated for their activity against Mycobacterium tuberculosis and Mycobacterium bovis . The compound could be researched for its potential use in treating tuberculosis, especially in strains that are resistant to current medications.
Antidiabetic Applications
Indole derivatives have been associated with antidiabetic effects. The compound could be studied for its potential role in modulating insulin sensitivity or beta-cell function, contributing to new approaches in diabetes management .
Antimalarial Properties
Given the biological activities of related indole compounds, there is a possibility that our compound could be effective against the parasites responsible for malaria. Research could explore its use as a base for developing new antimalarial drugs .
Enzyme Inhibition
Indole derivatives have shown anticholinesterase activities, which means they can inhibit certain enzymes. This property could be harnessed in the compound to study its potential as a treatment for diseases like Alzheimer’s, where enzyme inhibition is a key therapeutic strategy .
Direcciones Futuras
Propiedades
IUPAC Name |
4-propyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-2-3-15-16(26-22-21-15)17(24)20-12-13-6-10-23(11-7-13)18(25)14-4-8-19-9-5-14/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDNEJAKXYDVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide](/img/structure/B2585383.png)


![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)
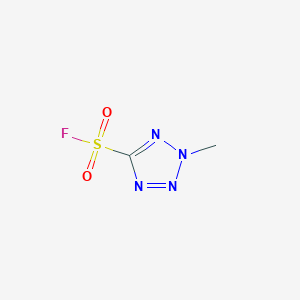
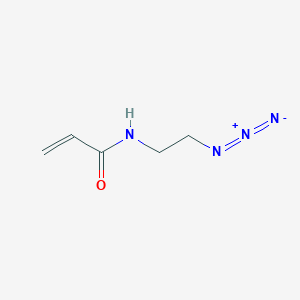
![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)
![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2585396.png)
![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2585397.png)
![1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2585398.png)
![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)
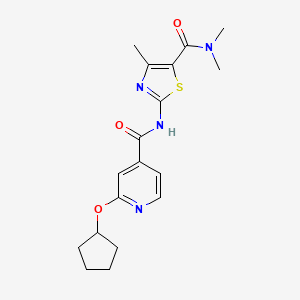
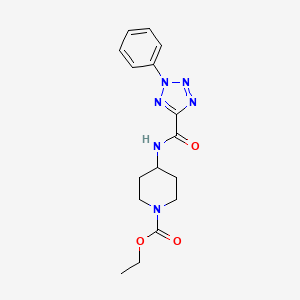
![N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2585405.png)